- Thiazolyl derivatives as mGluR5 antagonists and their preparation and methods for their use, World Intellectual Property Organization, , ,
Cas no 935685-88-4 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile)

935685-88-4 structure
Nombre del producto:3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
Número CAS:935685-88-4
MF:C13H15BFNO2
Megavatios:247.073107004166
MDL:MFCD11521351
CID:1040788
PubChem ID:46738194
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 3-Cyano-5-fluorophenylboronic acid pinacol ester
- 3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarbonitrile
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)benzonitrile
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (ACI)
- 2-(3-Cyano-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- DTXSID80674248
- AKOS015942804
- MFCD11521351
- EN300-305732
- 3-CYANO-5-FLUOROBENZENEBORONIC ACID PINACOL ESTER
- 3-Cyano-5-fluorobenzeneboronic acid pinacol ester, 96%
- WWDTYZLFIFQZDE-UHFFFAOYSA-N
- AS-37042
- SCHEMBL419330
- ZB0294
- MB09945
- CS-B1232
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3.2-dioxaborolan-2-yl)benzonitrile
- DA-00623
- 935685-88-4
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
-
- MDL: MFCD11521351
- Renchi: 1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3
- Clave inchi: WWDTYZLFIFQZDE-UHFFFAOYSA-N
- Sonrisas: N#CC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(F)C=1
Atributos calculados
- Calidad precisa: 247.11800
- Masa isotópica única: 247.1179870g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 1
- Complejidad: 360
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 42.2Ų
Propiedades experimentales
- PSA: 42.25000
- Logp: 1.99658
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Información de Seguridad
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB310079-5 g |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile, 95%; . |
935685-88-4 | 95% | 5g |
€1059.70 | 2023-04-26 | |
abcr | AB310079-250 mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile, 95%; . |
935685-88-4 | 95% | 250mg |
€162.90 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048015-250mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 98% | 250mg |
¥122.00 | 2024-04-24 | |
Enamine | EN300-305732-0.05g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Enamine | EN300-305732-0.25g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95.0% | 0.25g |
$19.0 | 2025-03-19 | |
Enamine | EN300-305732-5.0g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95.0% | 5.0g |
$117.0 | 2025-03-19 | |
ChemScence | CS-B1232-500mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 500mg |
$220.0 | 2022-04-26 | ||
ChemScence | CS-B1232-100mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 100mg |
$174.0 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1235563-1g |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile |
935685-88-4 | 98% | 1g |
$85 | 2024-06-06 | |
Enamine | EN300-305732-2.5g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95.0% | 2.5g |
$65.0 | 2025-03-19 |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane , 1,4-Dioxane ; 4 h, 80 °C
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases, Germany, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 90 °C
Referencia
- Preparation of indolizine derivatives as phoshoinositide 3-kinases inhibitors, United States, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, rt → 110 °C
Referencia
- Preparation of triazine-containing organic compounds for organic electroluminescent device, China, , ,
Métodos de producción 5
Condiciones de reacción
Referencia
- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C
Referencia
- Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, 100 °C
Referencia
- 1,3-Thiazol-2-ylbenzamides as P2X purinoceptor antagonists and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C
Referencia
- Preparation of 1,2,3,4-tetrahydroquinoxaline derivatives useful as RORγt agonists useful for the treatment of cancers, metabolic diseases and autoimmune diseases, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C
Referencia
- Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs., World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 100 °C
Referencia
- Condensed cyclic compound, composition including the same, and organic light-emitting device including the condensed cyclic compound, United States, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C
Referencia
- Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 6 h, 110 °C
Referencia
- Preparation biaryl oxyacetic acid compounds as inhibitors of CRTH2 receptor, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs., Germany, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases, Germany, , ,
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Raw materials
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Preparation Products
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Literatura relevante
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
935685-88-4 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile) Productos relacionados
- 1035235-29-0(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
- 870238-67-8(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile)
- 775351-57-0(3-Cyano-4-fluorophenylboronic acid, pinacol ester)
- 26410-96-8(Hexanoic acid, 6-(methylamino)-)
- 925200-31-3(1-(2-Chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine)
- 2229492-37-7(O-{2-(methoxymethyl)oxan-2-ylmethyl}hydroxylamine)
- 2172269-00-8(1-(2,3,3-trimethylbutyl)cyclopropane-1-carbaldehyde)
- 895442-83-8(2,3-dimethoxy-N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)
- 951887-40-4(2-Chloro-3-(1-naphthyl)-1-propene)
- 1596973-67-9(1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylbutan-1-amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935685-88-4)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile

Pureza:99%
Cantidad:10.0g
Precio ($):217.0